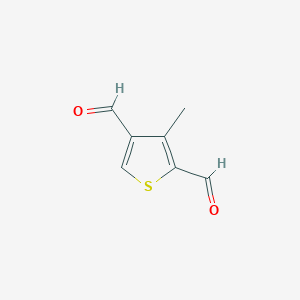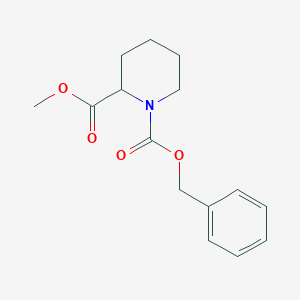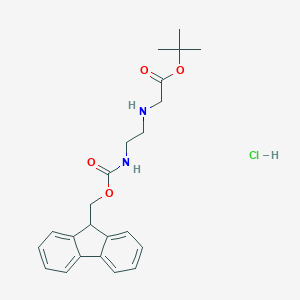
tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride is a useful research compound. Its molecular formula is C23H29ClN2O4 and its molecular weight is 432.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
This compound is used in peptide synthesis, particularly in Fmoc solid-phase peptide synthesis . The Fmoc group is acid-labile and can be removed under mild acidic conditions, which makes it suitable for stepwise construction of peptides.
Amino Acid Derivatization
With the growing popularity of solid-phase peptide synthesis (SPPS) using the Fmoc strategy, amino acid derivatization is a useful tool in structure–activity relationship (SAR) studies .
3. Building Block for Preparing FMOC-protected PNA Monomers It serves as a building block for preparing FMOC-protected PNA (Peptide Nucleic Acid) monomers . PNA is a synthetic polymer similar to DNA or RNA but with a backbone of repeating N-(2-aminoethyl)-glycine units linked by peptide bonds.
Ester Hydrolysis
This compound is used in research on ester hydrolysis. The compound’s ester group can be selectively deprotected to create SPPS-ready amino acids .
Green Chemistry
The compound is used in green chemistry research. For example, it has been used in studies exploring mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group .
Medicinal Chemistry
In medicinal chemistry, this compound is used in the synthesis of various pharmaceuticals. The Fmoc group’s ability to be selectively removed under mild conditions makes it a valuable tool in the synthesis of complex molecules .
Wirkmechanismus
Target of Action
N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride, also known as N-[2-(Fmoc-amino)-ethyl]glycine tert-butyl ester hydrochloride or tert-Butyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride, is primarily used as a building block for preparing FMOC-protected PNA (Peptide Nucleic Acid) monomers . The primary target of this compound is the peptide nucleic acid (PNA) sequence in the process of peptide synthesis .
Mode of Action
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) .
Biochemical Pathways
The compound plays a crucial role in the Fmoc/tBu approach of solid-phase peptide synthesis . It is involved in the formation of peptide bonds, which are the key connections in proteins and peptides. The Fmoc group provides protection for the amino group during the synthesis process, preventing unwanted side reactions .
Result of Action
The primary result of the action of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is the successful synthesis of FMOC-protected PNA monomers . These monomers can then be used to create peptide nucleic acids, which have applications in molecular biology research, diagnostics, and therapeutics.
Action Environment
The action of N-[2-(Fmoc-amino)-ethyl]-Gly-O-tBu hydrochloride is highly dependent on the laboratory environment. Factors such as temperature, pH, and the presence of other reagents can influence its efficacy and stability. For instance, it is recommended to be stored at a temperature of 2-8°C .
Eigenschaften
IUPAC Name |
tert-butyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4.ClH/c1-23(2,3)29-21(26)14-24-12-13-25-22(27)28-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20;/h4-11,20,24H,12-15H2,1-3H3,(H,25,27);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIQOMHZCMGMIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

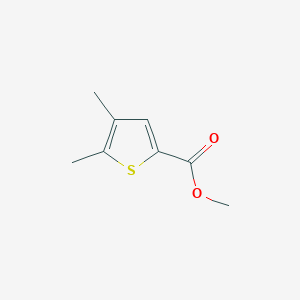
![methyl 2-amino-5-[(E)-3-oxoprop-1-enyl]furan-3-carboxylate](/img/structure/B63280.png)
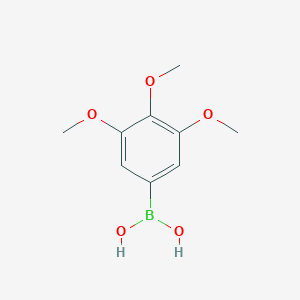

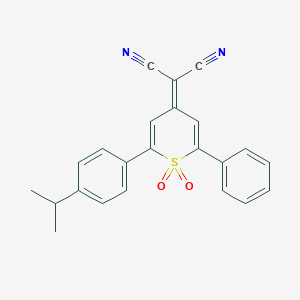
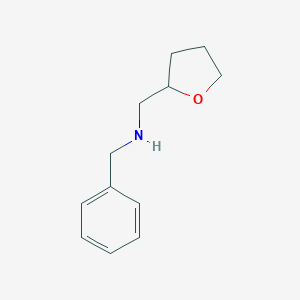
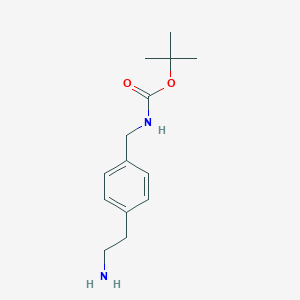


![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)


